molecular formula C22H36Br2O2 B142204 1,4-Dibromo-2,5-bis(octyloxy)benzene CAS No. 156028-40-9

1,4-Dibromo-2,5-bis(octyloxy)benzene

Cat. No.: B142204
CAS No.: 156028-40-9
M. Wt: 492.3 g/mol
InChI Key: MJMCDNUIQSZJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,5-bis(octyloxy)benzene: is an organic compound with the molecular formula C22H36Br2O2 . It is a derivative of benzene, where two bromine atoms and two octyloxy groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2,5-dihydroxybenzene followed by the alkylation with octyl bromide. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination reaction .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-bis(octyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 1,4-diamino-2,5-bis(octyloxy)benzene or 1,4-dithio-2,5-bis(octyloxy)benzene.

    Oxidation Reactions: Products include 1,4-dibromo-2,5-bis(octyloxy)benzaldehyde or 1,4-dibromo-2,5-bis(octyloxy)benzoic acid.

    Reduction Reactions: The major product is 1,4-dihydro-2,5-bis(octyloxy)benzene.

Scientific Research Applications

1,4-Dibromo-2,5-bis(octyloxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(octyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and octyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with decyloxy groups instead of octyloxy groups.

    1,4-Dibromo-2,5-bis(hexadecyloxy)benzene: Similar structure with hexadecyloxy groups.

    1,4-Dibromo-2,5-bis(ethoxy)benzene: Similar structure with ethoxy groups.

Uniqueness: 1,4-Dibromo-2,5-bis(octyloxy)benzene is unique due to its specific combination of bromine and octyloxy groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1,4-dibromo-2,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCDNUIQSZJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373005
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156028-40-9
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156028-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,5-bis(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,5-bis(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Dibromo-2,5-bis(octyloxy)benzene
Reactant of Route 4
1,4-Dibromo-2,5-bis(octyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Dibromo-2,5-bis(octyloxy)benzene
Reactant of Route 6
1,4-Dibromo-2,5-bis(octyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.